molecular formula C10H16O3 B14317849 3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate CAS No. 111903-68-5

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate

Cat. No.: B14317849
CAS No.: 111903-68-5
M. Wt: 184.23 g/mol
InChI Key: MPPAWTUIQNLZHO-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate is an organic compound with the molecular formula C10H16O3. This compound is known for its unique structure, which includes a 3-methylbut-2-en-1-yl group and a 2-methyl-3-oxobutanoate group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate can be achieved through several methods. One common method involves the reaction of 3-methylbut-2-en-1-ol with 2-methyl-3-oxobutanoic acid under esterification conditions. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous addition of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbut-2-en-1-yl pivalate
  • 3-Methyl-2-buten-1-ol
  • 2-Methyl-3-buten-2-ol

Uniqueness

3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate is unique due to its specific ester linkage and the presence of both a 3-methylbut-2-en-1-yl group and a 2-methyl-3-oxobutanoate group. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

111903-68-5

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-methylbut-2-enyl 2-methyl-3-oxobutanoate

InChI

InChI=1S/C10H16O3/c1-7(2)5-6-13-10(12)8(3)9(4)11/h5,8H,6H2,1-4H3

InChI Key

MPPAWTUIQNLZHO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)OCC=C(C)C

Origin of Product

United States

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